3-Aminothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-aminothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-9-3-8-4-1-2-11-5(4)6(9)10/h1-3H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUXAWRTPNJKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions, leading to the formation of the desired pyrimidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-Aminothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Aminothieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have applications in diverse areas of chemical research, including uses as precursors in synthesis and as modulators in pharmacological studies . The compound serves as a scaffold for creating new chemical entities with potential therapeutic applications .
Scientific Research Applications
-
Antiplasmodial Agents Several studies describe the use of 2-aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives in the development of antiplasmodial agents .
- Modulation at position 6 of the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold has led to the synthesis of new compounds with antiplasmodial activity against P. falciparum .
- One study identified compound 1g, which has submicromolar antiplasmodial activity and improved cytotoxicity and metabolic stability compared to the previously identified compound M1 .
- The structure-activity relationship (SAR) data obtained from these studies provide insights into the effects of different substituents at position 6 of the thienopyrimidinone core on antiplasmodial activity .
-
Antitumor Effects Thieno[2,3-d]pyrimidine derivatives have been investigated for their antitumor effects .
- 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have demonstrated anti-cancer and anti-proliferative activities against MCF-7 cells, comparable to uracil .
- 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been reported to inhibit the proliferation of A549 and MCF-7 cells .
- 2-Trifluoromethylthieno[2,3-d]pyrimidine derivatives have shown higher activity than Gefitinib, an EGFR tyrosine kinase inhibitor, in anti-tumor effects on MCF-7 and HepG2 cells .
- Precursor in Synthesis Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a related compound, has been used as a precursor for synthesizing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids .
Synthesis of 6-Bromo-thieno[2,3-d]pyrimidin-4(3H)-one
6-Bromo-thieno[2,3-d]pyrimidin-4(3H)-one can be synthesized from thieno[2,3-d]pyrimidin-4(3H)-one using bromine in acetic acid :
- Reaction Conditions : With bromine; acetic acid
- Temperature : 80℃ or 20℃
- Time : 1 hour at 80℃ or 4 hours at 20℃
- Yield : 95% yield when heated at 80℃, 92% yield at room temperature
Procedure:
- Thieno[2,3-d]pyrimidin-4(3H)-one (50.03 g, 329 mmol) was mixed with cone, acetic acid (600 mL).
- Bromine (30.0 mL, 93.0 g, 582 mmol) was added slowly.
- The mixture was heated at 80 °C for 1 h.
- The reaction mixture was then cooled to rt. and filtered.
- The filtrate was washed with water and saturated aq NaHC03 solution.
- Drying gave 72.24 g (313 mmol, 95%) of 3 as a light brown solid.
Alternative Procedure:
- To thieno[2,3-d]pyrimidin-4(3H)-one (5 g, 32.9 mmol, 1.0 equiv) in 50 mL acetic acid was added bromine (5 mL, 2.95 equiv, 97 mmol).
- The mixture stirred at r.t. for 4 h.
- The resulting solid was collected by filtration, washed with water, and dried in vacuo to give 6- bromothieno[2,3-d]pyrimidin-4(3H)-one (7.02 g, 92 % yield) as a tan solid.
Synthesis of 4-amino-6-bromo-thieno[2,3-d] pyrimidines
4-amino-6-bromo-thieno[2,3-d] pyrimidines can be prepared from 3,4-dihydrothieno[2,3-d]pyrimidine-4-one :
- A mixture of 3,4-dihydrothieno[2,3-d]pyrimidine-4-one (21 g), bromine (30 ml) and acetic acid (300 ml) was stirred at room temperature for three hours
- Poured into water/ice (1 l) and the 6-bromo derivative filtered off and dried (18.2 g).
- A portion (17.0 g) was treated with thionyl chloride (230 ml) and N,N-dimethylformamide (3 ml) and refluxed for forty minutes.
- Excess acid chloride was removed in vacuo and the residue was partitioned between chloroform and water.
- The organic layer was washed, dried and evaporated to give 6-bromo-4-chlorothieno[2,3-d]pyrimidine (14.7 g).
- This was treated with a number of amines basically as described in Example 5.
Mechanism of Action
The mechanism of action of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones
Thieno[2,3-d]pyrimidin-4(3H)-ones differ in the orientation of the thiophene ring fusion ([2,3-d] vs. [3,2-d]), altering electronic distribution and steric interactions.
- Synthesis : Prepared via condensation of oxazine-diones with aromatic aldehydes and amines, yielding 46–86% . Microwave-assisted methods using POCl₃ are also reported .
- Bioactivity : Derivatives exhibit selective cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values ranging from 1.2–15 μM .
- Key Differences : The [2,3-d] isomers generally show lower PDE7 inhibition compared to [3,2-d] analogs due to reduced binding pocket compatibility .
Table 1: Comparison of Thieno[2,3-d] and Thieno[3,2-d] Derivatives
Pyrido-Thienopyrimidinones
Pyrido-thienopyrimidinones incorporate an additional pyridine ring, expanding π-conjugation and altering solubility.
- Synthesis : Achieved via Vilsmeier–Haack reactions or Mannich condensations .
- Bioactivity : Demonstrated antileukemic activity in vitro, with some analogs showing sub-micromolar IC₅₀ values .
Benzothieno[3,2-d]pyrimidin-4(3H)-ones
Benzothieno derivatives feature a fused benzene ring, increasing lipophilicity and metabolic stability.
- Synthesis : Condensation of benzothiophene carboxylates with amines yields 3-substituted analogs .
- Bioactivity : Evaluated as antileukemic agents, with 3-(piperidinylmethyl) derivatives showing moderate activity (IC₅₀: 10–20 μM) .
- Key Differences: Bulkier benzofused analogs exhibit reduced cellular permeability compared to 3-aminothieno derivatives .
Table 2: Structural and Activity Comparison of Fused Pyrimidinones
Substituent Effects on Activity
- Amino Groups: 3-Amino substitution enhances hydrogen bonding, critical for PDE7 inhibition .
- Alkyl/Aryl Groups : 7-Isopropyl or cyclopentyl groups improve enzyme selectivity and cellular efficacy (e.g., compound 28e , PDE7 IC₅₀: 3 nM) .
- Halogenated Derivatives : 6-Bromo analogs serve as intermediates for cross-coupling reactions, enabling diversification (e.g., phenylethynyl derivatives with 85% yield) .
Biological Activity
3-Aminothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Overview of Biological Activity
The biological activity of this compound and its derivatives has been explored extensively, revealing their potential as inhibitors for various enzymes and their cytotoxic effects on cancer cells.
Enzyme Inhibition
-
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition :
- Compounds derived from thieno[3,2-d]pyrimidinones exhibited moderate inhibitory activity against 17β-HSD2, with specific derivatives showing 36% and 25% inhibition at 1 μM concentration. These compounds were identified as conformationally restricted analogues that enhance binding affinity to the enzyme's active site .
- Pim Kinase Inhibition :
- Phosphodiesterase Type 4 (PDE4) Inhibition :
Cytotoxic Activity
The cytotoxic effects of this compound derivatives have been evaluated across various cancer cell lines:
- Breast Cancer Cell Lines (MCF-7 and MDA-MB-231) :
- Lymphoma and Leukemia Models :
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its chemical structure:
- Conformational Rigidity : The introduction of rigidified structures enhances enzyme binding and specificity.
- Substituent Effects : Variations in substituents on the thiophene or pyrimidinone rings significantly influence both inhibitory potency and cytotoxicity profiles.
Case Study: Antiplasmodial Activity
A recent study focused on the antiplasmodial properties of thieno[3,2-d]pyrimidin-4(3H)-one analogues. The compounds showed multi-stage activity against Plasmodium species, suggesting potential use in malaria treatment .
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related derivatives against various bacterial strains. Certain compounds demonstrated MIC values comparable to standard antibiotics like amoxicillin, highlighting their potential in treating bacterial infections .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one?
A common method involves cyclization reactions using formamide under high-temperature conditions (140°C) to form the thienopyrimidinone core . An optimized approach avoids toxic reagents like POCl₃ by substituting toluene and Et₃N for chlorination, improving safety and post-reaction handling . Alternative routes include condensation of 2-amino-3-thiophenecarboxylates with reagents like formamide or urea, as described in classical heterocyclic synthesis protocols .
Q. How can researchers characterize this compound and its derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): For structural confirmation (e.g., δ 10.94 ppm for NH protons in Pd-catalyzed derivatives) .
- Mass Spectrometry (HRMS): To verify molecular weights (e.g., [M+H]+ = 310.1009 for phenylethynyl-substituted derivatives) .
- Infrared Spectroscopy (IR): Identifies functional groups like C=O (1662 cm⁻¹) and NH/OH stretches (3309–3421 cm⁻¹) .
- Melting Point Analysis: Used to assess purity (e.g., >300°C for brominated derivatives) .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions diversify the structure of this compound?
Palladium catalysis enables efficient derivatization:
- Sonogashira Coupling: Introduces alkynes (e.g., phenylethynyl groups) with 85% yield using ethynylbenzene and Pd catalysts .
- Buchwald-Hartwig Amination: Modifies amino substituents (e.g., tert-butyl groups) while retaining the core structure .
- Purification: Flash chromatography (CH₂Cl₂/MeOH) or trituration in diethyl ether ensures high purity .
Q. What computational methods are used to predict the bioactivity of thienopyrimidinone derivatives?
Molecular docking with OpenEye Scientific Software (Fred Receptor, Omega2) identifies binding affinities to targets like PDE7. Key steps:
Q. How do researchers evaluate in vitro biological activity of thienopyrimidinone derivatives?
- Antiplasmodial Assays: Screen against Plasmodium falciparum (IC₅₀ values compared to chloroquine) .
- Cytotoxicity Testing: Use MTT assays to measure cell viability and selectivity indices .
- Enzyme Inhibition: PDE7 activity is quantified via fluorescence polarization, with cellular efficacy validated in T-cell proliferation assays .
Q. How can structural modifications resolve contradictions in structure-activity relationships (SAR)?
- Position-Specific Effects: 6-Substituted derivatives show reduced PDE7 activity, while 7-substituted analogs (e.g., 28e ) achieve single-digit nanomolar potency due to better steric alignment in the catalytic pocket .
- Electron-Withdrawing Groups: Enhance mPGES-1 inhibition (e.g., 2-aryl quinazolinone derivatives reduce PGE₂ by >80% at 10 µM) .
Q. What strategies optimize selectivity for anti-inflammatory targets like mPGES-1 over COX-2?
Q. How do researchers validate molecular docking predictions experimentally?
- Enzyme Assays: Confirm computational hits (e.g., PDE7 inhibitors with <10 nM IC₅₀) .
- X-ray Crystallography: Resolve co-crystal structures (e.g., PDE7-compound 28e ) to verify binding poses .
Notes
- Contradiction Analysis: Discrepancies in SAR (e.g., 6- vs. 7-substituted derivatives) are resolved by comparing enzymatic vs. cellular assays and leveraging computational models .
- Methodological Pitfalls: Avoid excessive POCl₃ in synthesis; optimize purification to prevent decomposition of sensitive substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
